molecular formula C9H10INO B188548 N-(4-iodophenyl)-N-methylacetamide CAS No. 62404-59-5

N-(4-iodophenyl)-N-methylacetamide

Cat. No. B188548
CAS RN: 62404-59-5
M. Wt: 275.09 g/mol
InChI Key: FDRHCZCXVDWMJN-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-N-methylacetamide, also known as IAM, is a chemical compound that is widely used in scientific research. It is a derivative of acetamide and has a methyl group and an iodine atom attached to the phenyl ring. IAM is a versatile compound that has been used in various research studies due to its unique properties.

Scientific Research Applications

N-(4-iodophenyl)-N-methylacetamide has been used in various scientific research studies due to its unique properties. It is commonly used as a reagent for protein modification and labeling. N-(4-iodophenyl)-N-methylacetamide reacts with cysteine residues in proteins, forming a stable adduct that can be easily detected using mass spectrometry. This technique is widely used in proteomics research for protein identification and quantification.
N-(4-iodophenyl)-N-methylacetamide has also been used in drug discovery research. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is a target for Alzheimer's disease treatment. N-(4-iodophenyl)-N-methylacetamide has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.

Mechanism Of Action

N-(4-iodophenyl)-N-methylacetamide reacts with cysteine residues in proteins via a Michael addition reaction. The reaction forms a stable adduct that can be detected using mass spectrometry. The reaction is specific to cysteine residues and does not react with other amino acids. N-(4-iodophenyl)-N-methylacetamide has also been shown to inhibit the activity of various enzymes by covalently modifying the active site of the enzyme.

Biochemical And Physiological Effects

N-(4-iodophenyl)-N-methylacetamide has been shown to modify the activity of various enzymes and proteins. Its effects on the body depend on the specific target of the compound. N-(4-iodophenyl)-N-methylacetamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
N-(4-iodophenyl)-N-methylacetamide has also been shown to modify the activity of various enzymes involved in the metabolism of drugs. This can lead to changes in drug efficacy and toxicity. The effects of N-(4-iodophenyl)-N-methylacetamide on the body are dependent on the dose and duration of exposure.

Advantages And Limitations For Lab Experiments

N-(4-iodophenyl)-N-methylacetamide is a versatile compound that has many advantages for lab experiments. It is easy to synthesize and has a high yield and purity. N-(4-iodophenyl)-N-methylacetamide has a specific reactivity towards cysteine residues, which makes it a useful tool for protein modification and labeling. N-(4-iodophenyl)-N-methylacetamide has also been shown to inhibit the activity of various enzymes, making it a potential drug candidate.
One limitation of N-(4-iodophenyl)-N-methylacetamide is its reactivity towards cysteine residues. This can lead to non-specific labeling of proteins, which can complicate data interpretation. N-(4-iodophenyl)-N-methylacetamide can also modify the activity of various enzymes, which can lead to off-target effects. The effects of N-(4-iodophenyl)-N-methylacetamide on the body are dependent on the specific target of the compound and the dose and duration of exposure.

Future Directions

There are many future directions for research involving N-(4-iodophenyl)-N-methylacetamide. One potential area of research is the development of new drugs based on the inhibitory activity of N-(4-iodophenyl)-N-methylacetamide towards enzymes. N-(4-iodophenyl)-N-methylacetamide has been shown to inhibit the activity of various enzymes involved in disease pathways, making it a potential drug candidate.
Another area of research is the development of new protein labeling techniques using N-(4-iodophenyl)-N-methylacetamide. The specificity of N-(4-iodophenyl)-N-methylacetamide towards cysteine residues makes it a useful tool for protein modification and labeling. New methods for specific labeling of proteins using N-(4-iodophenyl)-N-methylacetamide could improve the accuracy and sensitivity of proteomics research.
Conclusion:
N-(4-iodophenyl)-N-methylacetamide is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for protein modification and labeling, drug discovery research, and enzyme inhibition studies. While there are limitations to the use of N-(4-iodophenyl)-N-methylacetamide in lab experiments, its potential for future research is vast. Further research into the mechanisms of action and specific targets of N-(4-iodophenyl)-N-methylacetamide could lead to the development of new drugs and techniques for protein labeling and modification.

properties

CAS RN

62404-59-5

Product Name

N-(4-iodophenyl)-N-methylacetamide

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(4-iodophenyl)-N-methylacetamide

InChI

InChI=1S/C9H10INO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3

InChI Key

FDRHCZCXVDWMJN-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)I

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The desired compound is prepared according to the method of Example 3, step2, except substituting, 4-(N-acetylamino)iodobenzene, prepared as in step 1, for 4-(N-methylaminocarbonyl)aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(N-methylaminocarbonyl)aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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